Remogliflozin etabonate is a prodrug of remogliflozin, a benzylpyrazole glucoside that acts as a selective inhibitor of sodium-glucose co-transporter-2 (SGLT2). [, , ] It is rapidly absorbed and extensively metabolized in the body, primarily to its active form, remogliflozin. [, , ] Remogliflozin etabonate has been investigated for its potential as an antidiabetic agent, specifically for the treatment of type 2 diabetes mellitus. [, , ]
Remogliflozin etabonate is a novel compound classified as a sodium-glucose cotransporter 2 inhibitor, primarily developed for the treatment of type 2 diabetes mellitus. It is recognized for its efficacy in managing hyperglycemia and has emerged as a promising addition to the class of medications that target glucose reabsorption in the kidneys. This compound is marketed under the brand name REMO-ZEN by Glenmark Pharmaceuticals in India, highlighting its commercial relevance and clinical application in diabetes management .
The synthesis of remogliflozin etabonate involves several critical steps designed to ensure high purity and yield. The process typically begins with the mixing of remogliflozin or its pharmaceutically acceptable salts with isopropyl alcohol under controlled temperature conditions. This mixture is stirred for a specific duration to facilitate the reaction, followed by extraction with ethyl acetate and subsequent washing with brine solution to remove impurities .
The resulting oily mass undergoes further processing, where it is combined with tert-butanol, ethyl acetate, and n-hexane to form a slurry. After filtration and washing with n-hexane, the product is dried to yield the free base of remogliflozin. The final steps involve converting this base into the stable hemihydrate form by dissolving it in a mixture of acetonitrile and water, followed by careful drying at controlled temperatures .
Remogliflozin etabonate has a complex molecular structure characterized by its benzylpyrazole glucoside framework. The molecular formula is CHClNO, indicating the presence of multiple functional groups that contribute to its pharmacological activity. The compound exhibits distinct X-ray powder diffraction patterns, which are essential for confirming its crystalline forms during synthesis .
The chemical reactions involved in the synthesis of remogliflozin etabonate primarily focus on solvation and crystallization techniques. The initial reaction involves the formation of an isopropyl alcohol solvate, which is critical for removing impurities and achieving desired purity levels. Subsequent reactions include:
Remogliflozin etabonate functions primarily as a selective inhibitor of sodium-glucose cotransporter 2. This mechanism involves blocking the reabsorption of glucose in the proximal renal tubules, leading to increased urinary glucose excretion and subsequently lowering blood glucose levels. The inhibition occurs independently of insulin levels, making it effective for patients with varying degrees of insulin sensitivity. Key aspects include:
Remogliflozin etabonate exhibits several notable physical and chemical properties that contribute to its functionality as a therapeutic agent:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3